molecular formula C7H2N2O5S2 B14519834 4,6-Dinitro-2H-1,3-benzodithiol-2-one CAS No. 62558-17-2

4,6-Dinitro-2H-1,3-benzodithiol-2-one

Cat. No.: B14519834
CAS No.: 62558-17-2
M. Wt: 258.2 g/mol
InChI Key: SQEMNQKQKGXCKX-UHFFFAOYSA-N
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Description

4,6-Dinitro-2H-1,3-benzodithiol-2-one is a nitro-substituted derivative of 1,3-benzodithiol-2-one, featuring two nitro groups at the 4- and 6-positions of the aromatic ring. Its molecular formula is C₇H₂N₂O₅S₂, with a molecular weight of 258.24 g/mol. The compound’s structure combines a sulfur-containing heterocyclic core with electron-withdrawing nitro groups, which likely enhance its reactivity in electrophilic or nucleophilic substitution reactions.

Properties

CAS No.

62558-17-2

Molecular Formula

C7H2N2O5S2

Molecular Weight

258.2 g/mol

IUPAC Name

4,6-dinitro-1,3-benzodithiol-2-one

InChI

InChI=1S/C7H2N2O5S2/c10-7-15-5-2-3(8(11)12)1-4(9(13)14)6(5)16-7/h1-2H

InChI Key

SQEMNQKQKGXCKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])SC(=O)S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitro-2H-1,3-benzodithiol-2-one typically involves the nitration of 2H-1,3-benzodithiol-2-one. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the dinitro derivative as the major product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitro-2H-1,3-benzodithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodithiol derivatives.

Scientific Research Applications

4,6-Dinitro-2H-1,3-benzodithiol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dinitro-2H-1,3-benzodithiol-2-one involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound potentially useful in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 4,6-Dinitro-2H-1,3-benzodithiol-2-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Heteroatoms Key Properties/Applications
This compound C₇H₂N₂O₅S₂ 258.24 4-NO₂, 6-NO₂ S, S High reactivity (inferred); potential use in energetic materials or catalysis
1,3-Benzodithiol-2-one C₇H₄OS₂ 168.24 None S, S Baseline sulfur aromatic system; used as a precursor in organic synthesis
4,6-Dinitro-1,3-dihydro-2H-benzimidazol-2-one C₇H₄N₄O₅ 224.13 4-NO₂, 6-NO₂ N, N Nitramine synthesis; improved stability compared to benzodithiol analogs
Key Observations:

The benzimidazol-2-one derivatives exhibit higher thermal stability due to hydrogen bonding from NH groups, which is absent in benzodithiol-2-ones .

Nitro Group Effects: Both 4,6-dinitro derivatives show strong electron-withdrawing effects, but the benzimidazol-2-one nitramines (e.g., compounds 3–6 in ) undergo cleaner nitration using 40% N₂O₅/HNO₃ compared to traditional H₂SO₄/HNO₃ mixtures, suggesting that benzodithiol analogs might require similar optimized conditions .

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